molecular formula C5H10ClF2N B3060345 rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride CAS No. 259110-61-7

rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride

Cat. No.: B3060345
CAS No.: 259110-61-7
M. Wt: 157.59
InChI Key: AHGKXYJWIFNPNB-TYSVMGFPSA-N
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Description

rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride: is a chemical compound with significant interest in various scientific fields It is a stereoisomer of piperidine, characterized by the presence of two fluorine atoms at the 3 and 5 positions on the piperidine ring

Scientific Research Applications

rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for “rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride” is not available, a related compound, “rel-(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride”, has several precautionary statements associated with it, including recommendations for handling and storage, personal protection, and first aid measures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is crucial for producing sufficient quantities for research and potential commercial applications.

Chemical Reactions Analysis

Types of Reactions: rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated piperidine derivatives with additional functional groups, while reduction can produce partially or fully reduced piperidine compounds.

Mechanism of Action

The mechanism of action of rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to its biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

    3,5-Difluoropiperidine: A non-stereoisomeric form of the compound.

    3-Fluoropiperidine: Contains a single fluorine atom at the 3 position.

    5-Fluoropiperidine: Contains a single fluorine atom at the 5 position.

Uniqueness: rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride is unique due to its specific stereochemistry, which can significantly influence its chemical and biological properties. The presence of two fluorine atoms in a defined stereochemical arrangement can enhance its reactivity and selectivity compared to similar compounds.

Properties

IUPAC Name

(3R,5R)-3,5-difluoropiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-4-1-5(7)3-8-2-4;/h4-5,8H,1-3H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGKXYJWIFNPNB-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC[C@@H]1F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259110-61-7
Record name Piperidine, 3,5-difluoro-, hydrochloride (1:1), (3R,5R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259110-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride
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rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride
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Reactant of Route 5
rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride
Reactant of Route 6
rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride

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